N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl sulfanyl group, a fluoro-dibenzo thiazinyl group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol, such as ethanethiol, under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Synthesis of the Fluoro-dibenzo Thiazinyl Intermediate: This intermediate can be synthesized by reacting 9-fluoro-6H-dibenzo[c,e][1,2]thiazine with an appropriate oxidizing agent to introduce the sulfone group.
Coupling Reaction: The final step involves coupling the chlorobenzyl sulfanyl intermediate with the fluoro-dibenzo thiazinyl intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique functional groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluoro-dibenzo thiazinyl group suggests potential interactions with enzymes or receptors involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with similar compounds such as:
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the acetamide group in the target compound.
Diketene: Used in the synthesis of various acetoacetate derivatives.
The uniqueness of This compound
Properties
Molecular Formula |
C23H20ClFN2O3S2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H20ClFN2O3S2/c24-17-5-3-4-16(12-17)15-31-11-10-26-23(28)14-27-21-9-8-18(25)13-20(21)19-6-1-2-7-22(19)32(27,29)30/h1-9,12-13H,10-11,14-15H2,(H,26,28) |
InChI Key |
PEYZVMVHHZZMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NCCSCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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